molecular formula C19H19ClFNO B1346520 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone CAS No. 898775-47-8

3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone

Cat. No. B1346520
M. Wt: 331.8 g/mol
InChI Key: LSZCQGVMRPYPKP-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone, also known as (3-Chloro-5-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone, is a chemical compound with the molecular formula C19H19ClFNO and a molecular weight of 331.81 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone consists of a benzophenone core with a chlorine atom and a fluorine atom on one phenyl ring and a piperidinomethyl group on the other phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone, such as its melting point, boiling point, solubility, and stability, are not provided in the search results .

Scientific Research Applications

Benzophenone-3 in Sunscreens and Cosmetics

Benzophenone-3 (BP-3) is widely used in sunscreens and cosmetics to protect against UV radiation. Its widespread use has led to environmental contamination and potential impacts on aquatic ecosystems. BP-3 is lipophilic, photostable, bioaccumulative, and exhibits estrogenic potency in vitro. It has been detected in various environmental matrices, including water, soil, and biota, raising concerns about its endocrine-disrupting capabilities and the need for further environmental and toxicological studies (Kim & Choi, 2014).

Polyisoprenylated Benzophenones from Clusiaceae

Polyisoprenylated benzophenones isolated from the Clusiaceae family have shown a range of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects. These compounds have been studied for their potential as cancer therapeutics and for understanding the mechanisms underlying their biological activities. Their structure-activity relationships and pharmacokinetics are areas of ongoing research (Acuña, Jancovski, & Kennelly, 2009).

Benzophenone as a Flavouring Agent

Benzophenone has been evaluated as a safe flavouring substance when used under current conditions. It has been assessed by various regulatory bodies and found to have no significant safety concerns regarding genotoxicity or endocrine activities at the levels used in flavourings. This underscores its applicability beyond pharmaceutical or environmental concerns, highlighting its versatility in food and consumer products (Silano et al., 2017).

Chromones as Radical Scavengers

Chromones and their derivatives, closely related to benzophenones, possess significant antioxidant properties, neutralizing active oxygen and inhibiting free radical processes that lead to cell impairment. Their radical scavenging activity is attributed to specific structural features, and they hold potential for therapeutic applications in diseases associated with oxidative stress (Yadav, Parshad, Manchanda, & Sharma, 2014).

Safety And Hazards

The safety data sheet (SDS) for 3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone provides detailed information on its hazards, precautionary measures, and first-aid procedures . It’s important to handle this compound with appropriate safety measures, including wearing protective clothing and avoiding contact with skin and eyes .

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZCQGVMRPYPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642708
Record name (3-Chloro-5-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone

CAS RN

898775-47-8
Record name (3-Chloro-5-fluorophenyl)[4-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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